

Bisindolylmaleimide V: A Technical Guide to its Physicochemical Characteristics and Biological Activity

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Compound of Interest

Compound Name: *Bisindolylmaleimide V*

Cat. No.: *B1667442*

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Introduction

Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the potent but non-selective protein kinase inhibitor, staurosporine. Unlike many of its counterparts, **Bisindolylmaleimide V** is distinguished by its relative inactivity against Protein Kinase C (PKC), making it an invaluable tool in cellular signaling research. It is widely used as a negative control in experiments involving more potent PKC inhibitors from the same family, such as Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220).^{[1][2]} This allows researchers to delineate PKC-dependent signaling events from off-target effects of these inhibitors.

While largely inactive against PKC, **Bisindolylmaleimide V** has been shown to inhibit the *in vivo* activation of p70S6 kinase (S6K), a key downstream effector of the PI3K/mTOR signaling pathway.^{[3][4]} This technical guide provides a comprehensive overview of the physicochemical properties of **Bisindolylmaleimide V**, its biological activities, and detailed protocols for its use in experimental settings.

Physicochemical Characteristics

Bisindolylmaleimide V is a cell-permeable compound with well-defined chemical and physical properties. A summary of these characteristics is presented in the tables below.

Chemical and Physical Properties

Property	Value	Reference
Synonyms	Ro 31-6045, BIM V	[5][6]
Molecular Formula	C ₂₁ H ₁₅ N ₃ O ₂	[3][6]
Molecular Weight	341.36 g/mol	[3][6]
Appearance	Red-orange solid	[6]
Purity	≥95% (HPLC)	[6]
CAS Number	113963-68-1	[6]

Solubility and Storage

Property	Value	Reference
Solubility	DMSO: 10 mg/mL Methanol: 5 mg/mL	[6]
Storage Temperature	2-8°C	[6]
Long-term Storage	Store at -20°C. Solutions in DMSO can be stored at -20°C for up to 4 months.	[7]
Stability	Stable for at least two years when stored at -20°C.	

Biological Activity and Mechanism of Action

The primary utility of **Bisindolylmaleimide V** in research stems from its differential activity against key cellular kinases.

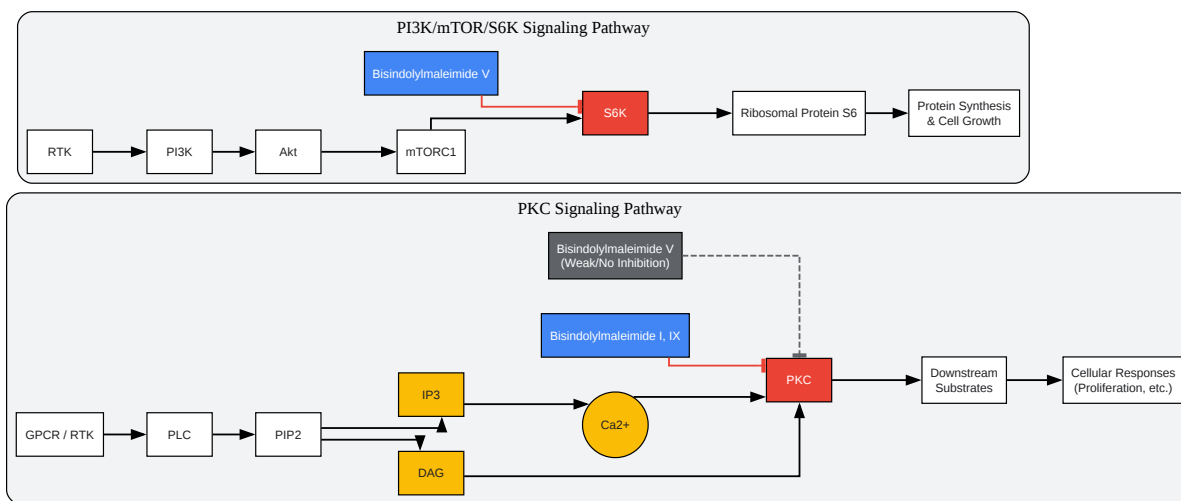
Interaction with Protein Kinase C (PKC)

Bisindolylmaleimide V is a weak inhibitor of Protein Kinase C, with a half-maximal inhibitory concentration (IC_{50}) greater than 100 μM .^[5] This lack of potent inhibitory activity is attributed to the absence of key functional groups that are present in its more active analogs, such as Bisindolylmaleimide I and IX.^[1] Consequently, it serves as an excellent negative control to confirm that the observed cellular effects of other bisindolylmaleimide compounds are indeed mediated by PKC inhibition.

Inhibition of p70S6 Kinase (S6K)

Despite its inactivity against PKC, **Bisindolylmaleimide V** has been demonstrated to block the activation of mitogen-stimulated p70S6 kinase (S6K) and p85S6 kinase in vivo, with an IC_{50} value of 8 μM .^{[3][5]} S6K is a critical downstream component of the PI3K/Akt/mTOR signaling pathway and plays a pivotal role in regulating cell growth, proliferation, and protein synthesis.^[8]

The following diagram illustrates the canonical PKC and PI3K/mTOR/S6K signaling pathways, highlighting the points of intervention for active bisindolylmaleimides and the specific activity of **Bisindolylmaleimide V**.



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Caption: PKC and PI3K/mTOR/S6K signaling pathways.

Experimental Protocols

Preparation of Stock Solutions

To ensure accurate and reproducible results, proper preparation of **Bisindolylmaleimide V** solutions is crucial.

- Primary Stock Solution (in Organic Solvent):

- Weigh the desired amount of solid **Bisindolylmaleimide V** in a sterile microcentrifuge tube.
- Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL.
- Vortex thoroughly until the compound is completely dissolved.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Working Solutions:
 - For cell-based assays, dilute the primary stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
 - For in vitro kinase assays, the stock solution can be diluted in the kinase assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically $\leq 1\%$) to avoid solvent effects.

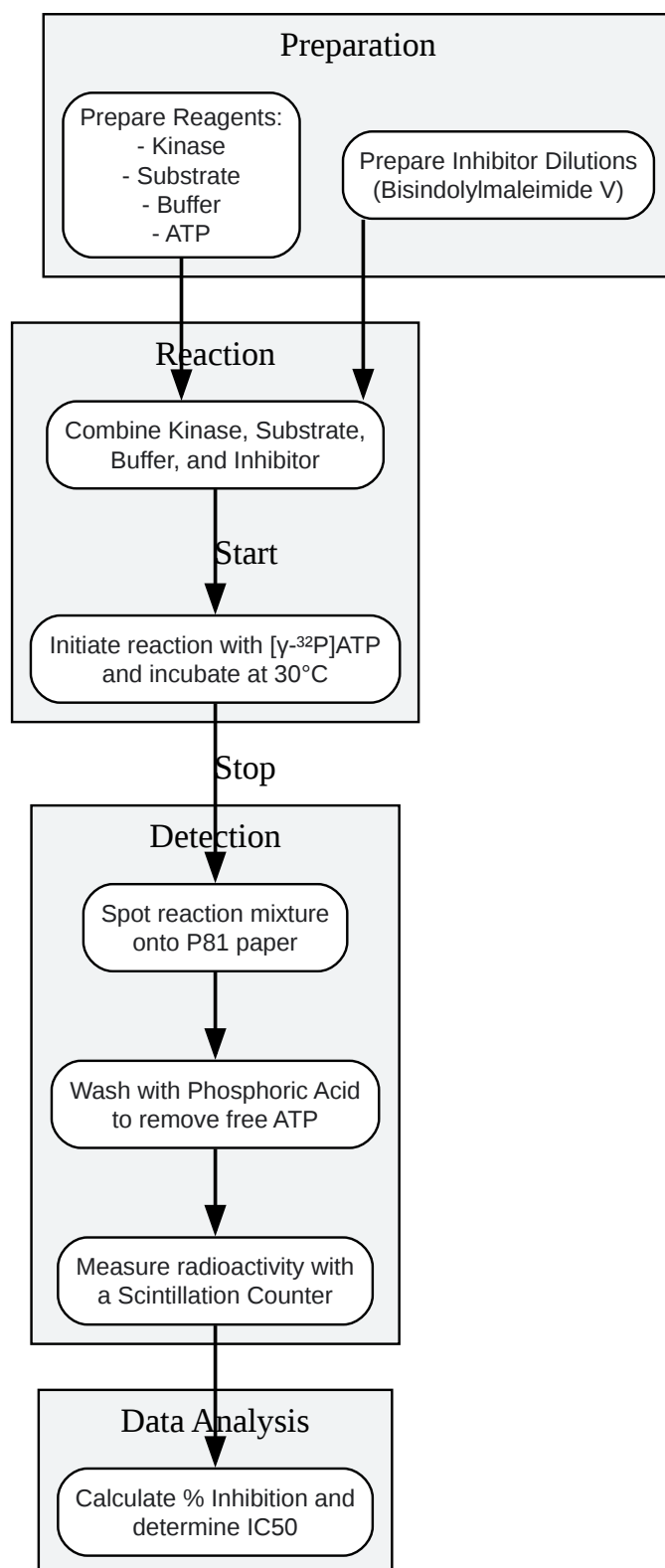
In Vitro Protein Kinase C (PKC) Assay (as a Negative Control)

This protocol describes a typical radiometric assay to confirm the lack of potent PKC inhibition by **Bisindolylmaleimide V**.

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents on ice:
 - 20 mM HEPES buffer, pH 7.4
 - 10 mM MgCl₂
 - 1 mM CaCl₂
 - 10 µg/mL Phosphatidylserine
 - 1 µg/mL Diacylglycerol

- PKC substrate peptide (e.g., Ac-MBP (4-14))
- Purified PKC enzyme (e.g., 10 ng)
- **Bisindolylmaleimide V** at various concentrations (or vehicle control - DMSO).
- Initiate the Kinase Reaction:
 - Add [γ - ^{32}P]ATP to a final concentration of 10 μM .
 - Incubate the reaction mixture at 30°C for 10-15 minutes.
- Stop the Reaction and Quantify Phosphorylation:
 - Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
 - Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
 - Rinse with acetone and allow to air dry.
 - Measure the incorporated radioactivity using a scintillation counter.

The following diagram outlines the workflow for a typical in vitro kinase assay.



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Caption: Workflow for an in vitro kinase assay.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol can be used to assess the effect of **Bisindolylmaleimide V** on cell viability and proliferation.

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Bisindolylmaleimide V** in cell culture medium.
 - Remove the old medium from the wells and add the medium containing the compound or vehicle control.
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10-20 µL of the MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the medium from the wells.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 5-10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

Conclusion

Bisindolylmaleimide V is a critical research tool for dissecting cellular signaling pathways. Its weak activity against PKC, coupled with its inhibitory effect on S6K, allows for the precise investigation of the roles of these kinases in various cellular processes. The data and protocols provided in this guide are intended to facilitate the effective use of **Bisindolylmaleimide V** in a research setting, ensuring the generation of reliable and reproducible results. As with any chemical reagent, appropriate safety precautions should be taken during handling and disposal.

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